molecular formula C14H20N2O3 B6635466 4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile

4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile

Cat. No. B6635466
M. Wt: 264.32 g/mol
InChI Key: ZSURTLVYEPFOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "HNEB" and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

HNEB exerts its biological effects through the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. This pathway plays a crucial role in regulating cellular energy metabolism and has been shown to be dysregulated in various diseases. HNEB activates AMPK by increasing the phosphorylation of AMPK and its downstream target proteins. This leads to the inhibition of various signaling pathways that promote inflammation, cancer cell proliferation, and insulin resistance.
Biochemical and Physiological Effects:
HNEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). HNEB has also been shown to induce apoptosis (cell death) in cancer cells and inhibit cancer cell proliferation. In addition, HNEB has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using HNEB in lab experiments is its ability to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism. This makes HNEB a useful tool for studying the cellular mechanisms underlying various diseases, such as inflammation, cancer, and diabetes. However, one limitation of using HNEB in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are several future directions for the research of HNEB. One area of research is the development of HNEB-based drug delivery systems for targeted drug delivery. Another area of research is the use of HNEB as a biosensor for detecting glucose levels in diabetic patients. Further studies are also needed to investigate the potential use of HNEB as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the safety and toxicity of HNEB need to be further investigated to ensure its safe use in clinical settings.

Synthesis Methods

The synthesis of HNEB involves a series of chemical reactions, starting with the reaction of 4-hydroxybenzonitrile with tert-butyl bromoacetate to form tert-butyl 4-(benzonitriloxy)butanoate. This intermediate is then reacted with sodium azide to form tert-butyl 4-(benzonitriloxy)butan-2-ylazide. The final step involves the reduction of the azide group to an amine group using lithium aluminum hydride, resulting in the formation of HNEB.

Scientific Research Applications

HNEB has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. HNEB has been studied as a potential treatment for inflammatory bowel disease, breast cancer, and type 2 diabetes. It has also been studied for its potential use in drug delivery systems and as a biosensor for detecting glucose levels.

properties

IUPAC Name

4-[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-14(9-17,10-18)16-8-13(19)12-5-3-11(7-15)4-6-12/h3-6,13,16-19H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSURTLVYEPFOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)NCC(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.